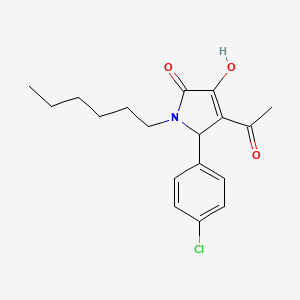![molecular formula C22H16BrN3O2 B5197694 methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)
methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate, also known as BIBX 1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential in cancer treatment and has shown promising results in preclinical studies.
Wirkmechanismus
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 exerts its anti-cancer effects by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, the compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 is its high selectivity for the EGFR tyrosine kinase, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several potential future directions for the research and development of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382. One area of focus could be the development of more potent and selective EGFR inhibitors based on the structure of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382. In addition, there is a need for further studies to evaluate the safety and efficacy of the compound in clinical trials, particularly in combination with other cancer therapies. Finally, research could also focus on identifying biomarkers that could be used to predict response to methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 and other EGFR inhibitors in cancer patients.
Synthesemethoden
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoic acid with 2-amino-4-(4-bromophenyl)quinazoline to form the intermediate 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoic acid. The final step involves the esterification of the acid with methyl alcohol to form the methyl ester.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is known to play a critical role in the development and progression of cancer.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-bromophenyl)quinazolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-28-22(27)15-8-12-17(13-9-15)24-21-18-4-2-3-5-19(18)25-20(26-21)14-6-10-16(23)11-7-14/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGZZZTYGSBXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)

![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)


![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)
![N-(2-chlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5197699.png)
![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5197739.png)